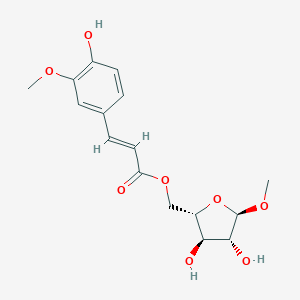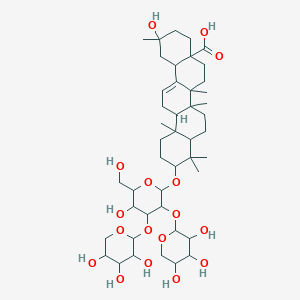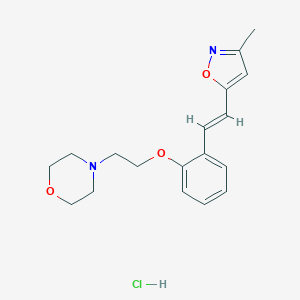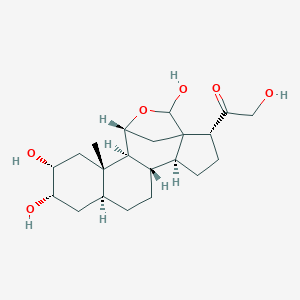![molecular formula C14H8N6O4S B237864 5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)
5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide involves the inhibition of bacterial and cancer cell growth by targeting specific enzymes and proteins. The compound has been found to inhibit the activity of DNA gyrase and topoisomerase IV in bacteria, which are essential enzymes for DNA replication and cell division. In cancer cells, the compound induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to have low toxicity and high selectivity towards bacterial and cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide in lab experiments include its low toxicity, high selectivity towards bacterial and cancer cells, and potential applications in various research fields. However, the limitations include the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on 5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide. These include studying its pharmacokinetics and pharmacodynamics, identifying its potential applications in the treatment of inflammatory and oxidative stress-related diseases, and developing novel derivatives with improved efficacy and selectivity. Additionally, the compound's potential as a diagnostic tool for bacterial and cancer cells should be explored further.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various research fields.
Méthodes De Synthèse
The synthesis method of 5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide involves the reaction of 4-amino-5-nitro-2-furan carboxylic acid with thiosemicarbazide and triethyl orthoformate in the presence of acetic anhydride. The reaction yields a yellow crystalline compound that is purified by recrystallization in ethanol.
Applications De Recherche Scientifique
5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide has potential applications in various scientific research fields. It has been studied for its antimicrobial, anticancer, and antitumor properties. The compound has shown promising results in inhibiting the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
Formule moléculaire |
C14H8N6O4S |
|---|---|
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
5-nitro-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H8N6O4S/c21-12(10-5-6-11(24-10)20(22)23)16-9-3-1-8(2-4-9)13-18-19-7-15-17-14(19)25-13/h1-7H,(H,16,21) |
Clé InChI |
TXUVNEXLVYXNTI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)

![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)








![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)